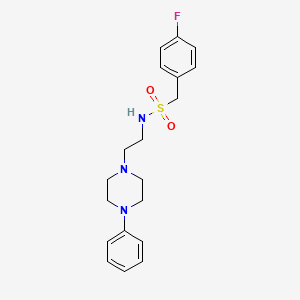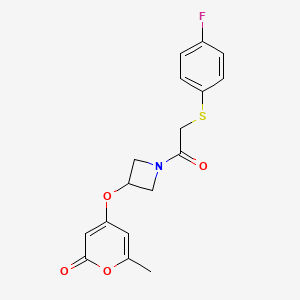
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
New Synthesis Routes
Research into similar quinoline derivatives, such as N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, has led to the development of new and practical synthetic routes. These routes are notable for their high yields and purity levels, indicating a strong interest in the efficient synthesis of complex quinoline compounds for further study and potential pharmaceutical applications (Ma Wenpeng et al., 2014).
Crystal Structure Analysis
The study of salt and inclusion compounds of similar amide-containing isoquinoline derivatives has provided insights into their structural aspects, crystal structures, and fluorescence properties. This type of research is critical for understanding the physicochemical properties of new compounds, which can inform their potential applications in drug design and development (A. Karmakar et al., 2007).
Potential Biological Activities
Antifungal Agents
Derivatives of related structures have been identified as broad-spectrum antifungal agents, suggesting potential applications in treating fungal infections. The development of such compounds often involves optimizing their molecular structures for improved stability and efficacy (D. Bardiot et al., 2015).
Antitumor Activities
The synthesis and evaluation of methoxy-indolo[2,1‐a]isoquinolines and their derivatives have shown cytostatic activity in vitro against various tumor cells. These findings highlight the potential of structurally related compounds in the development of new anticancer therapies (R. Ambros et al., 1988).
Eigenschaften
CAS-Nummer |
851404-30-3 |
|---|---|
Produktname |
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(4-ethoxyphenyl)acetamide |
Molekularformel |
C23H26N2O5 |
Molekulargewicht |
410.47 |
IUPAC-Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H26N2O5/c1-4-30-17-7-5-15(6-8-17)13-21(26)24-12-11-16-14-18-19(28-2)9-10-20(29-3)22(18)25-23(16)27/h5-10,14H,4,11-13H2,1-3H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
AAOZPMGRMAWYJX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6-((2-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2671753.png)
![tert-Butyl N-[2-(3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B2671755.png)
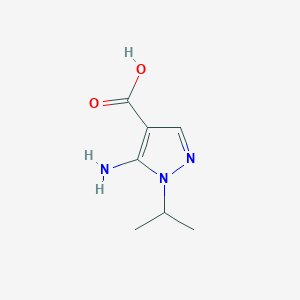
![5H-Thiazolo[3,2-a]pyrimidine-6-carboxylic acid, 5-oxo-2,3-dihydro-, (2,3-dichlorophenyl)amide](/img/structure/B2671762.png)
![[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2671763.png)
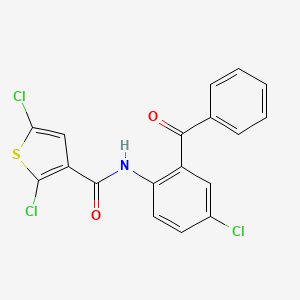
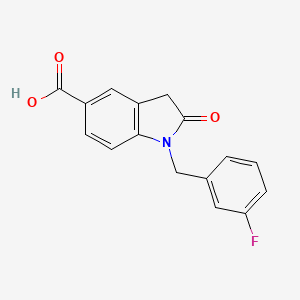
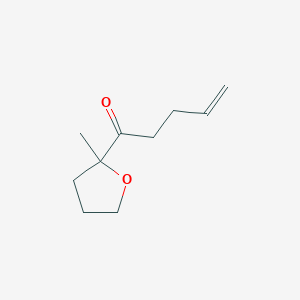
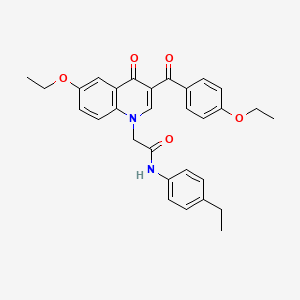
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2671770.png)
